Folpet

Catalog No.
S590541
CAS No.
133-07-3
M.F
C9H4Cl3NO2S
M. Wt
296.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Folpet

CAS Number

133-07-3

Product Name

Folpet

IUPAC Name

2-(trichloromethylsulfanyl)isoindole-1,3-dione

Molecular Formula

C9H4Cl3NO2S

Molecular Weight

296.6 g/mol

InChI

InChI=1S/C9H4Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H

InChI Key

HKIOYBQGHSTUDB-UHFFFAOYSA-N

SMILES

Array

solubility

In carbon tetrachloride 6, toluene 26, methanol 3 (all in g/L at 25 °C)
Slightly soluble in organic solvents.
87 g/L chloroform; 22 g/L benzene; 12.5 g/L isopropanol
In water, 0.8 mg/L at room temperature
0.0008 mg/mL at 25 °C
Solubility in water: none

Synonyms

2-[(Trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione; Acryptane; Cosan T; Dipet; Faltan; Folnit; Folpan; Folpel; Ftalan; Fungitrol 11; Intercide TMP; N-[(Trichloromethyl)thio]phthalimide; Orthofaltan 50; Orthophaltan; Phaltan; Phaltane; Phthaltan; Ry

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl

The exact mass of the compound Folpet is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.70e-06 min carbon tetrachloride 6, toluene 26, methanol 3 (all in g/l at 25 °c)slightly soluble in organic solvents.87 g/l chloroform; 22 g/l benzene; 12.5 g/l isopropanolin water, 0.8 mg/l at room temperature0.0008 mg/ml at 25 °csolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. It belongs to the ontological category of organosulfur compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Folpet is a non-systemic, protective fungicide belonging to the phthalimide class, primarily used for foliar applications to control a broad spectrum of fungal diseases in agriculture and horticulture. Its fungicidal action is characterized by a multi-site mechanism involving the inhibition of spore germination through non-specific reactions with thiol-containing enzymes in fungi. With low aqueous solubility (approximately 0.8 mg/L at 25°C) and stability in dry conditions, it is typically formulated as wettable powders (WP) or water-dispersible granules (WG) for application.

Direct substitution of Folpet with its close structural analog, Captan, or with fungicides from other classes like dicarboximides, is often unfeasible due to significant differences in chemical stability and biological activity. Folpet exhibits distinct hydrolytic degradation kinetics compared to Captan, directly impacting its stability in tank-mix formulations and its environmental persistence profile. Furthermore, its specific reactivity rate with biological thiols differs from that of Captan, potentially influencing its efficacy spectrum and crop safety. In resistance management scenarios, Folpet maintains partial efficacy against pathogens that have developed resistance to other fungicide classes, such as iprodione-resistant *Botrytis cinerea*, making it a specific tool rather than a generic substitute.

Differentiated Hydrolytic Stability Relevant to Formulation and Tank-Mixing

Folpet displays significantly faster hydrolysis under neutral pH conditions compared to its structural analog Captan, a critical factor for aqueous formulation stability and tank-mixing protocols. In a comparative study, the degradation half-life (DT50) of Folpet in water at pH 7 and 25°C was 1.1 hours, whereas the DT50 for Captan under the same conditions was 2.6 hours, indicating Folpet is more than twice as labile.

Evidence DimensionHydrolytic Half-Life (DT50)
Target Compound Data1.1 hours (Folpet)
Comparator Or Baseline2.6 hours (Captan)
Quantified DifferenceFolpet is ~2.36 times less stable / hydrolyzes ~2.36 times faster
ConditionsAqueous solution at pH 7, 25°C

This differential stability is a key procurement consideration for developing specific formulation types or for applications where faster environmental degradation is required.

Slower Thiol Reactivity Kinetics Compared to Captan

The core fungicidal mechanism for phthalimides is reaction with thiols, but the reaction rate is not identical across analogs. When incubated in human blood at 37°C, the half-life of Folpet due to reaction with thiols was 4.9 seconds. In the same experiment, the half-life of Captan was only 0.97 seconds. This demonstrates that Captan reacts with biological thiols approximately 5 times faster than Folpet.

Evidence DimensionHalf-life in human blood (reaction with thiols)
Target Compound Data4.9 seconds (Folpet)
Comparator Or Baseline0.97 seconds (Captan)
Quantified DifferenceFolpet reacts ~5 times slower than Captan
ConditionsIncubation in human blood at 37°C

This kinetic difference in the primary mechanism of action provides a basis for potential variations in fungicidal spectrum, selectivity, and phytotoxicity, justifying the selection of Folpet over Captan for specific biological applications.

Retained Activity Against Iprodione-Resistant Botrytis cinerea Strains

Folpet provides a distinct advantage in resistance management programs where dicarboximide (DC) fungicides like iprodione are failing. In studies on *Botrytis cinerea* from grapevines, isolates resistant to iprodione showed significantly reduced sensitivity to Folpet, but were not fully cross-resistant. While iprodione-sensitive isolates had Folpet EC50 values ranging from 3.9 to 19.7 µg/mL, iprodione-resistant isolates required 19.7 to >100 µg/mL of Folpet for similar inhibition. This incomplete cross-resistance indicates Folpet can still exert selection pressure and provide a degree of control against populations where iprodione is no longer effective.

Evidence DimensionEC50 against Botrytis cinerea
Target Compound Data19.7 to >100 µg/mL (Folpet, against iprodione-resistant isolates)
Comparator Or Baseline3.9 to 19.7 µg/mL (Folpet, against iprodione-sensitive isolates)
Quantified DifferenceUp to a >5-fold increase in EC50 for resistant strains, but efficacy is not eliminated.
ConditionsMycelial growth inhibition assay on iprodione-sensitive vs. iprodione-resistant isolates of B. cinerea.

For buyers managing fungicide resistance, Folpet is not just another broad-spectrum option; it is a strategic choice for rotations to suppress dicarboximide-resistant pathogen populations.

Formulations Requiring Controlled Hydrolytic Lability

Based on its faster hydrolysis rate compared to Captan, Folpet is the appropriate choice for aqueous formulations where high lability in neutral pH tank-mixes is acceptable or desired, potentially leading to specific residue profiles.

Integrated Pest Management (IPM) Rotations to Combat Dicarboximide Resistance

In agricultural settings with confirmed or suspected resistance to dicarboximide fungicides like iprodione, Folpet should be selected as a rotational partner. Its retained, albeit reduced, efficacy against resistant strains of pathogens like *Botrytis cinerea* makes it a critical tool for slowing the spread of resistance.

Control of Grapevine Downy Mildew (*Plasmopara viticola*)

Folpet is a well-established contact fungicide for the control of *Plasmopara viticola*. Its protective action, when applied prior to infection, makes it a reliable component of spray programs for vineyards.

Biochemical Research on Structure-Activity Relationships of Thiol-Reactive Fungicides

The quantitatively different rate of thiol reactivity between Folpet and Captan makes Folpet a valuable tool for research aimed at dissecting the specific downstream effects of fungicidal action, separating rapid, high-potency thiol scavenging from slower, more sustained interactions.

Physical Description

Folpet appears as white crystals. Used as a fungicide. Insoluble in water.
Colorless or white solid; [HSDB] White solid; Technical product is off-white to tan solid; [Reference #2]
Solid
WHITE CRYSTALS.
White crystals.

Color/Form

Crystals from benzene
Light colored powder
Colorless crystals
White crystals

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

294.902833 Da

Monoisotopic Mass

294.902833 Da

Heavy Atom Count

16

Vapor Density

1.72

Density

1.72 at 20 °C

LogP

2.85 (LogP)
log Kow = 2.85
2.85

Decomposition

When heated to decomp it emits very toxic fumes of /hydrogen chloride, nitrogen oxides & sulfur oxides/.

Melting Point

177 °C
177Â °C
350.6

UNII

X5NFK36917

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

Both folpet and captan appear to exert toxicity via the reaction of thiophosgene with the gastrointestinal tract. A more thorough review has been conducted on the mechanistic studies submitted for the related fungicide, captan. For captan, the Agency has concluded that thiophosgene is most likely implicated in the duodenal tumors, although its exact mode of action is unclear and a genotoxic component cannot be ruled out.

Vapor Pressure

0.00000016 [mmHg]
2.1X10-2 mPa /1.57X10-7 mm Hg/ at 25 °C
Vapor pressure, Pa at 20Â °C:
1.57x10(-7)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Major impurities are unreacted phthalimide (4.5%), water & calcium carbonate (up to 2.5% each), & sulfur ... .

Other CAS

133-07-3

Absorption Distribution and Excretion

A study with (14)C-folpet 50 WP in rats indicated a systemic absorption of 0.27% per hour (6.5% in 24 hr). This calculation was based on a least square analysis of 24 hr urinary excretion at dose levels of 49, 460, and 4800 ug/sq cm (13.2, 3.5, and 1.3% respectively ), matching the excretion to the approximate dermal exposure of 2400 ug/sq cm, based on the 50WP formulation concentration. There was rapid uptake of folpet into the skin and 95 and 94% for dose levels 4800 and 460 ug/sq cm, respectively, were retained there at 24 Hr. The amount still in the skin after 24 hr for the low dose was approximately 85% of the applied dose.
In a comparative metabolic fate and biochemical effects study, both rats and mice each received a single oral gavage dose of (14)C-labeled folpet. Two hours after dosing, the majority of the radioactivity in the contents of the gastrointestinal tract at the high dose was in the stomach as unchanged folpet. ... Unchanged folpet was present in the cecum of mice, but not rats, at the highest dose indicating that this dose was close to the animal's maximum capacity to degrade folpet. The pulse dose passed through the gastrointestinal tract of the mouse more rapidly than did the dose in rats. ... Radioactivity was rapidly excreted by all routes with most of the dose of (14)C eliminated within 24 hours.
An oral metabolism study was conducted in Sprague Dawley rats. Folpet was readily and extensively absorbed and rapidly excreted in the urine. There was no accumulation of folpet detected during the 5 days after dosing. The major fecal metabolite was phthalamic acid
A dermal absorption study in rats indicates folpet is minimally absorbed. An absorption of 2.7% over 72 hours exposure was determined for folpet.
For more Absorption, Distribution and Excretion (Complete) data for FOLPET (7 total), please visit the HSDB record page.

Metabolism Metabolites

It is reported that in rodents treated orally, folpet is rapidly degraded to phthalimide and thiophosgene (via thiocarbonyl chloride). Studies of metabolism in vitro with human blood revealed that folpet is rapidly degraded to phthalimide, with a calculated half-life of 4.9 s. Thiophosgene is rapidly detoxified by reaction with cysteine or glutathione, for example, and is ultimately rapidly excreted.
... Folpet is extensively altered in mammalian and avian systems through a combination of enzymatic as well as nonenzymatic chemical reactions. Two complemetry processes, hydrolysis and thiol interactions, initially split the fungicide into /its/ imide ring and trichloromethylthio complex. Subsequent reactions, some of which may be enzymatic, produce a series of imide-based degradates and thiophosgene-mediated products. The reactions are rapid and nearly all material is eliminated from the animal within 24-48 hr; there is no accumulation of either imide or side chain.
Following dosing of /livestock with/ (14)C-benzene-labeled folpet, most of the radioactivity was excreted in urine and feces. ... Analysis of radioactivity in tissue and milk samples showed the presence of phthalamic acid and phthalimide. The results of the ruminant metabolism study suggest that folpet is degraded by loss of the one carbon trichloromethyl moiety. This part of the molecule becomes extensively metabolized and the radiolabeled carbon becomes incorporated into thiazolidine and natural products. The remaining phenyl labeled part of the molecule is mostly metabolized to phthalimide and phthalamic acid.
In a comparative metabolic fate and biochemical effects study, both rats and mice each received a single oral gavage dose of (14)C-labeled folpet. ... No breakdown of the compound by cleavage of the trichloromethylthio side chain (where the (14)C label was positioned) was apparent in either the rat or mouse. The contents of sections of the intestinal tract contained primarily reaction products of thiophosgene. ... The metabolites identified in the contents of the intestine and in the walls were glutathione conjugates of thiophosgene, partially degraded derivatives of the conjugate, thiazolidine and a disulfonic acid.
For more Metabolism/Metabolites (Complete) data for FOLPET (7 total), please visit the HSDB record page.

Wikipedia

Folpet

Biological Half Life

... Calculated half-life of 4.9 seconds.

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
FUNGICIDES

Methods of Manufacturing

Folpet is produced by reaction of the potassium salt of phthalimide with trichloromethanesulfenyl chloride in organic solvents.
Synthesized commerically by the reaction of perchloromethylmercaptan with sodiumphthalimide in a cold aqueous system.
Produced by the reaction of potassium salt of phthalimide with trichloromethansulfenyl chloride in organic solvents.

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-[(trichloromethyl)thio]-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies folpet as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.
Incompatible with strongly alkaline materials.

Analytic Laboratory Methods

Product analysis by i.r. spectroscopy or by hplc with uv detection. Residues determined by gc ... In soil by gc/ECD.
AOAC Method 977.03. Folpet in pesticide formulations. Liquid chromatography method. Applicable to dry formulations contg folpet as only active ingredients and to folpet combination formulations except those contg propargite or Me parathion.
GC ANALYSIS OF PHALTAN.
Two multiresidue methods, the Mills method and the Luke method, were evaluated for the determination of folpet in selected fruits and vegetables fortified with levels of 0.2-5.9 ppm. The analyte was quantitated by GC with ECD, using a column of 5% SP-2401 on 100-120 mesh Supelcoport. Recovery of folpet ranged from 90-93% by the Mills procedure and from 81 to 106% by the Luke method modified to include additional solvent elution of the optional Florisil column.
For more Analytic Laboratory Methods (Complete) data for FOLPET (10 total), please visit the HSDB record page.

Storage Conditions

Store in dry place at ambient or lower temperatures.
Store in a cool, dry ventilated place. Protect from excessive heat. Keep locked up. Keep containers tightly closed. Keep only in the original container in ... Keep containers dry. To prevent contamination, store this product away from food or feed. Keep away from heat, fire and sparks.. /Folpan 80 WDG Fungicide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

VIRTUALLY NON-VOLATILE; STABLE WHEN DRY, BUT SLOWLY HYDROLYZES IN WATER AT ORDINARY TEMP, RAPIDLY @ HIGH TEMP OR UNDER ALKALINE CONDITIONS
Compatible with most pesticides ... .
Stable, except under alkaline conditions.

Dates

Last modified: 08-15-2023

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